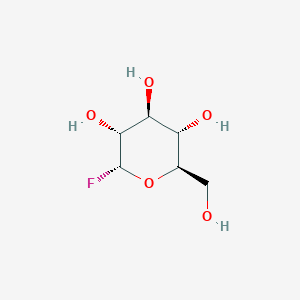

alpha-D-Glucopyranosyl fluoride

Description

The Central Role of Glycosylation in Biological Systems and Chemical Synthesis

Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins, lipids, or other organic molecules, is a ubiquitous and vital post-translational modification. nih.gov In biological systems, glycosylation plays a critical role in a vast array of functions, including protein folding and stability, cell-cell recognition, and immune responses. wikipedia.org The immense diversity of the proteome is significantly increased by glycosylation, as nearly every aspect of the process can be modified. wikipedia.org However, this complexity presents a major challenge in glycobiology research, as cellular glycosylation often produces heterogeneous mixtures of glycoforms. nih.govannualreviews.org

To overcome this, chemical and chemoenzymatic methods for synthesizing homogeneous glycopeptides and glycoconjugates have become indispensable. nih.govnih.gov These synthetic approaches provide access to well-defined carbohydrate structures, enabling detailed studies of their functions. nih.gov

Glycosyl Fluorides as Versatile Tools in Mechanistic Glycochemistry and Enzymology

Glycosyl fluorides have become prominent tools in the field of glycochemistry due to their unique combination of stability and reactivity. nih.gov Compared to other glycosyl donors, they exhibit notable thermal and chemical stability, yet can be activated for glycosylation reactions under specific conditions. researchgate.netacs.org This has led to their widespread use in both chemical and enzymatic synthesis of oligosaccharides and glycoconjugates. nih.govresearchgate.net

In mechanistic studies, glycosyl fluorides serve as valuable probes. They have been employed as substrates for various carbohydrate-processing enzymes, including wild-type and mutant glycosidases, to investigate reaction mechanisms. nih.gov Furthermore, the introduction of fluorine at other positions on the carbohydrate can transform the glycosyl fluoride (B91410) into a slow substrate or an inhibitor, allowing for the detailed study of enzyme kinetics and active site labeling. nih.gov

Overview of alpha-D-Glucopyranosyl Fluoride's Contributions to Fundamental Research

This compound, in particular, has made significant contributions to fundamental research. It has been instrumental as a D-glucopyranosyl donor in studies involving glycosyltransferases. For instance, research on the glycosyltransferase from Streptococcus mutans demonstrated that this compound could effectively serve as a donor to produce a high-molecular-weight D-glucan. nih.gov This reactivity, coupled with the ability to monitor the reaction by detecting the released fluoride ion, provides a powerful experimental system. nih.gov

Furthermore, the stereochemistry of glycosylation reactions has been elucidated through studies involving glycosyl fluorides. Investigations into the factors controlling the formation of α- and β-glycosidic bonds have utilized glycosyl fluorides to understand the role of protecting groups and the nature of reaction intermediates. acs.org These studies have led to a more comprehensive understanding of the mechanisms governing one of the most important reactions in glycochemistry. acs.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H11FO5 | PubChem |

| Molecular Weight | 182.15 g/mol | nih.gov |

| IUPAC Name | (2R,3S,4S,5R,6R)-6-(hydroxymethyl)-3,4,5-trifluorooxane-2-ol | PubChem |

| Canonical SMILES | C(C1C(C(C(C(O1)F)O)O)O)O | PubChem |

Research Findings on Glycosyl Fluoride Activation

A variety of reagents have been shown to effectively activate glycosyl fluorides for O- and C-glycosylation reactions. nih.govelsevierpure.com These "fluorophilic" reagents are crucial for promoting the reaction between the glycosyl fluoride and an alcohol or other nucleophile to form the desired glycoside. nih.gov

| Activating Reagent Category | Examples |

| Tin-Based Reagents | SnCl2-AgClO4, SnCl2-TrClO4, SnCl2-AgOTf, SnF4 |

| Silicon-Based Reagents | TMSOTf, SiF4 |

| Boron-Based Reagents | BF3·Et2O, TrB(C6F5)4 |

| Titanium-Based Reagents | TiF4 |

| Zirconium and Hafnium-Based Reagents | Cp2MCl2-AgClO4 (M = Zr or Hf), Cp2ZrCl2-AgBF4, Cp2HfCl2-AgOTf |

| Other Lewis Acids | Bu2Sn(ClO4)2, Me2GaCl, Yb(OTf)3, La(ClO4)3·nH2O |

| Solid Acids | Yb-Amberlyst 15, SO4/ZrO2, Nafion-H, Montmorillonite (B579905) K-10 |

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-fluoro-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1H2/t2-,3-,4+,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMYEINZLWEOQU-DVKNGEFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)F)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)F)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2106-10-7 | |

| Record name | 1-Fluoro-1-deoxy-?-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Alpha D Glucopyranosyl Fluoride and Its Fluorinated Analogs

Established and Emerging Synthetic Routes to alpha-D-Glucopyranosyl Fluoride (B91410)

The preparation of the parent compound, alpha-D-glucopyranosyl fluoride, can be achieved through several distinct pathways, primarily involving either the direct introduction of fluorine to a glucose derivative or the conversion of a precursor already activated at the anomeric center.

A reliable and widely used method for synthesizing glycosyl fluorides involves the direct treatment of a suitably protected sugar with a mixture of hydrogen fluoride (HF) in pyridine (B92270). nih.gov This reagent is particularly effective for converting peracetylated sugars into their corresponding glycosyl fluorides. For instance, exposing peracetylated glucose to a 70% mixture of HF in pyridine within a Teflon container provides the desired 2,3,4,6-tetra-O-acetyl-α-d-glucopyranosyl fluoride, which can then be deprotected to yield the target compound. nih.gov This method is valued for its operational simplicity and reliability. nih.gov

Emerging electrophilic fluorinating agents have also transformed the field. Reagents based on N-F chemistry, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), offer powerful alternatives for direct fluorination, particularly in the synthesis of polyfluorinated analogs from unsaturated precursors like glucals. nih.gov

An alternative and historically significant approach relies on the displacement of a leaving group at the anomeric position of a glucopyranose precursor with a fluoride ion. Glycosyl halides, such as bromides and chlorides, are common starting materials. The conversion can be facilitated by fluoride sources like silver fluoride (AgF) or silver tetrafluoroborate (B81430) (AgBF₄). acs.org These reagents are soluble in organic solvents and effectively promote the nucleophilic substitution of the anomeric halogen with fluoride. acs.org

Another strategy involves using fully acylated glucose derivatives, such as pentaacetylglucose. lew.ro This precursor can be activated with a Lewis acid, like tin(IV) chloride (SnCl₄), to generate a reactive intermediate that is then intercepted by a nucleophile. lew.ro While the referenced study uses this method to synthesize a nucleoside analog, the principle of activating a peracetylated sugar is broadly applicable to the formation of glycosyl fluorides. lew.ro The choice of precursor often depends on its stability, availability, and the desired stereochemical outcome at the anomeric center.

Synthesis of Acetylated and Benzylated this compound Derivatives

Protecting groups are essential in carbohydrate synthesis to ensure regioselectivity and to modulate reactivity. Acetyl and benzyl (B1604629) ethers are among the most common protecting groups employed in the synthesis of glucopyranosyl fluoride derivatives.

The synthesis of 2,3,4,6-tetra-O-acetyl-α-d-glucopyranosyl fluoride is commonly achieved by treating the readily available peracetylated glucose with a hydrogen fluoride-pyridine solution. nih.gov The resulting product is a stable, crystalline solid that serves as a versatile glycosyl donor. nih.gov Its structure has been confirmed by X-ray crystallography, revealing a standard 4C1 chair conformation with the anomeric fluoride in an axial position, consistent with a strong anomeric effect. nih.gov

Similarly, benzylated derivatives are crucial for syntheses where acidic or basic conditions for deprotection need to be avoided. 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl fluoride is a key biochemical reagent used in the synthesis of complex glycans. medchemexpress.com It is typically prepared from the corresponding benzylated glucose precursor using fluorinating agents. The benzyl groups are generally stable across a wide range of reaction conditions and can be removed under mild, neutral conditions via catalytic hydrogenolysis.

Table 1: Synthesis of Protected α-D-Glucopyranosyl Fluoride Derivatives

| Derivative | Starting Material | Key Reagents | Reference |

|---|---|---|---|

| 2,3,4,6-Tetra-O-acetyl-α-d-glucopyranosyl fluoride | Peracetylated glucose | 70% HF/Pyridine | nih.gov |

| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl fluoride | Perbenzylated glucose | Fluorinating Agent | medchemexpress.com |

Preparation of Mechanistically Relevant Fluorinated Glucose Analogs

To probe the mechanisms of glycosidases and glycosyltransferases, analogs of α-D-glucopyranosyl fluoride bearing additional fluorine atoms at specific positions on the pyranose ring have been synthesized. These compounds provide invaluable insights into enzyme-substrate interactions and transition state stabilization.

The introduction of a fluorine atom at the C-5 position of the sugar ring creates a powerful mechanistic probe. The synthesis of 5-fluoro-β-D-glucopyranosyluronic acid fluoride, a closely related analog, was achieved through a multi-step sequence starting from D-glucuronic acid. ubc.ca A key feature of this synthesis was the strategic protection of the carboxylic acid as a phenacyl ester, which is stable to the subsequent radical bromination at C-5 and the displacement of the resulting bromide with fluoride. ubc.ca The final deprotection under mild conditions yields the desired 5-fluoro sugar. ubc.ca This synthetic strategy highlights a robust method for introducing fluorine at the C-5 position, which can be adapted for the synthesis of 5-fluoro-α-D-glucopyranosyl fluoride.

Carbohydrates bearing fluorine atoms at both the anomeric carbon (C-1) and another position are particularly challenging to synthesize but offer deep mechanistic insights. The synthesis of 2-deoxy-1,2-difluoro-d-glucopyranosyl fluoride was accomplished starting from a 2-fluorinated glucosyl bromide, demonstrating a pathway from an existing fluorinated sugar. acs.org

An alternative and powerful approach for creating 1,2-difluorinated sugars involves the electrophilic addition of fluorine to a glycal (an unsaturated sugar). The reaction of tri-O-acetyl-d-glucal with reagents like elemental fluorine (F₂), trifluoromethyl hypofluorite (B1221730) (CF₃OF), or xenon difluoride (XeF₂) results in the syn-addition of two fluorine atoms across the double bond. nih.gov This typically yields a mixture of 1,2-difluorinated products, with the 2-deoxy-2-fluoro-α-D-glucopyranosyl fluoride and its manno-epimer being major products. nih.gov The use of diethylaminosulfur trifluoride (DAST) on activated mannose precursors has also been reported to produce 2-deoxy-2-fluorinated β-glucosyl fluoride derivatives. acs.org These methods provide access to polyfluorinated carbohydrates that are critical for studying the effects of multiple fluorine substitutions on enzyme activity. nih.govacs.org

Table 2: Synthesis of Polyfluorinated Glucose Analogs

| Product | Precursor | Key Reagents | Key Transformation | Reference |

|---|---|---|---|---|

| 5-Fluoro-β-D-glucopyranosyluronic acid fluoride | D-Glucuronic acid | Radical bromination, Fluoride displacement | Introduction of F at C-5 | ubc.ca |

| 2-deoxy-1,2-difluoro-d-glucopyranosyl fluoride | 2-fluorinated glucosyl bromide | Fluoride source | Anomeric fluorination | acs.org |

| 1,2-difluorinated glucose/mannose derivatives | Tri-O-acetyl-d-glucal | F₂, CF₃OF, XeF₂ | Electrophilic difluorination | nih.gov |

Deuterium (B1214612) and Isotopic Labeling Strategies for Kinetic Investigations

The use of deuterium and other isotopic labels is a powerful strategy for elucidating the mechanisms and kinetics of reactions involving glycosyl fluorides, including this compound. By replacing an atom with its heavier isotope, researchers can measure kinetic isotope effects (KIEs), which provide insight into bond-breaking and bond-forming steps in the rate-determining step of a reaction.

Kinetic isotope effects are particularly valuable in studying enzymatic reactions where glycosyl fluorides act as substrates or inhibitors. For instance, this compound is a known inhibitor of α-glucan phosphorylase, competing with the natural substrate, glucose 1-phosphate. nih.gov Deuterium labeling of the glucosyl fluoride or the substrate can help to probe the transition state structure of the enzymatic reaction. While direct studies on deuterated this compound are not extensively detailed in the provided results, the principles of KIE analysis in carbohydrate chemistry are well-established. For example, studies on the metabolism of deuterated glucose have shown relatively small KIEs (4-6%), indicating that C-H bond cleavage is not the sole rate-limiting factor. nih.gov In the context of glycosyl fluoride reactions, a significant KIE would be expected if the C-H bond at the anomeric center or other positions is involved in the rate-limiting step of glycosylation or hydrolysis.

The general approach involves synthesizing an isotopically labeled version of this compound, for example, with deuterium at the C1 (anomeric) position. The rates of reaction for the labeled and unlabeled compound are then compared. A primary KIE (typically >1.5) for a C1-deuterated fluoride would suggest that the C1-H bond is broken during the rate-determining step, which could be consistent with certain mechanistic pathways. Conversely, the absence of a significant KIE would suggest that the cleavage of this bond occurs in a fast step after the rate-determining step.

Furthermore, isotopic labeling is crucial for tracking the fate of molecules in complex biological systems. Deuterium metabolic imaging (DMI) is an emerging magnetic resonance-based technique used to map the metabolism of deuterated substrates in vivo. nih.gov While not directly applied to this compound in the search results, this methodology could theoretically be used to follow the metabolic fate of deuterated glucosyl fluorides, providing valuable kinetic data on their transport and interaction with enzymes within a cellular environment.

Stereochemical Control and Anomerization during Synthesis

The stereochemical outcome of glycosylation reactions using glycosyl fluorides is a critical aspect of their synthesis and application. The formation of either the α- or β-anomer is highly dependent on the reaction conditions, the nature of the protecting groups on the sugar, the glycosyl acceptor, and the promoter used.

Anomerization, the conversion of one anomer into the other, is a key consideration during the synthesis and purification of this compound. The straightforward formation of glycopyranosyl fluorides can be followed by anomerization. trendscarbo.com The stability of glycosyl fluorides is considerably higher than the corresponding chlorides or bromides, which allows for more flexibility in controlling the stereochemical outcome. beilstein-journals.org

Several factors influence the stereoselectivity of glycosylation reactions with glucopyranosyl fluorides:

Solvent and Promoters: The choice of solvent can influence the equilibrium between the α- and β-anomers. The use of polar solvents that can stabilize oxocarbenium ion intermediates may affect the stereochemical outcome. beilstein-journals.org Promoters, or Lewis acids, used to activate the glycosyl fluoride play a pivotal role. For instance, catalytic systems like (C6F5)3B·(H2O)n have been developed for the glycosylation of disarmed glycosyl fluorides, where the reactivity difference between α- and β-fluorides can be exploited for configuration-controlled synthesis. rsc.org

Neighboring Group Participation: The presence of a participating group, such as an acetyl group at the C-2 position, can direct the incoming nucleophile to the opposite face of the ring, leading to the formation of a 1,2-trans glycosidic linkage. This is a well-established principle in carbohydrate chemistry. nih.gov

Thermodynamic vs. Kinetic Control: The observed α/β selectivity can be a result of either kinetic or thermodynamic control. The α,β-selectivity can be substrate-controlled and dependent on the thermodynamic equilibrium. beilstein-journals.org In some cases, the initially formed kinetic product can anomerize to the more stable thermodynamic product.

Acceptor Concentration: It has been observed that higher α-selectivity in glycosylations can be achieved at lower concentrations of the glycosyl acceptor. nih.gov

The synthesis of 2-deoxy glycosides presents a particular challenge due to the absence of a participating group at the C-2 position. beilstein-journals.org In such cases, the stereoselectivity may be influenced by remote protecting groups. Research has shown that the reaction of glucals with fluorinating agents can lead to a mixture of anomeric and isomeric products, with the stereochemical outcome being sensitive to the substrate and reaction conditions. acs.org

Application of Alpha D Glucopyranosyl Fluoride As a Glycosyl Donor in Complex Carbohydrate Synthesis

Mechanisms and Reactivity in O-Glycosidation Reactions

The O-glycosidation reaction using alpha-D-glucopyranosyl fluoride (B91410) involves the activation of the anomeric carbon-fluorine bond, which is notably strong, and its subsequent displacement by a nucleophilic hydroxyl group from a glycosyl acceptor. researchgate.net The mechanism of this displacement can vary, often proceeding through a spectrum of pathways ranging from a concerted bimolecular substitution (SN2-like) to a stepwise process involving a discrete oxocarbenium ion intermediate (SN1-like). nih.govacs.org

Studies involving the reactions of anionic nucleophiles with alpha-D-glucopyranosyl fluoride in aqueous solution have provided evidence for a concerted SN2 mechanism. acs.org However, kinetic isotope effect studies on the hydrolysis of this compound catalyzed by enzymes suggest a mechanism with significant SN1 character, featuring a flattened oxocarbenium ion-like transition state. nih.gov The prevailing mechanism in chemical glycosylation is heavily influenced by the specific reaction conditions, including the promoter, solvent, and the nature of the glycosyl acceptor. rsc.org The formation of 1,2-trans-glycosides, for instance, often involves neighboring group participation from an ester group at the C-2 position, which proceeds through a dioxalenium ion intermediate. acs.org

Role of Lewis Acid Promoters in Glycosylation Efficiency

The robust C-F bond at the anomeric center of this compound necessitates the use of a promoter to facilitate glycosylation. researchgate.net Lewis acids are the most common class of promoters, acting as fluorophilic reagents that coordinate to the anomeric fluorine atom, weakening the C-F bond and promoting its departure. tcichemicals.comresearchgate.net The choice and stoichiometry of the Lewis acid are critical for reaction efficiency, as strong Lewis acids can sometimes lead to undesired side reactions. nih.gov

A wide array of Lewis acid systems have been developed to activate glycosyl fluorides effectively. Early work by Mukaiyama and coworkers demonstrated the efficacy of a combination of tin(II) chloride (SnCl₂) and silver perchlorate (B79767) (AgClO₄). tcichemicals.com Since then, numerous other promoters have been successfully employed, including:

Boron trifluoride etherate (BF₃·Et₂O) tcichemicals.comresearchgate.net

Tin(II) chloride-based systems (e.g., SnCl₂-AgOTf) researchgate.net

Titanium(IV) fluoride (TiF₄) and Tin(IV) fluoride (SnF₄) researchgate.net

Metallocene-based systems like Cp₂MCl₂-AgClO₄ (where M = Zr or Hf) researchgate.net

Lanthanide triflates such as Ytterbium(III) triflate (Yb(OTf)₃) and Lanthanum(III) perchlorate (La(ClO₄)₃) researchgate.net

Solid acids like Nafion-H and montmorillonite (B579905) K-10 researchgate.net

The development of catalytic systems has been a significant advancement. For example, it has been shown that as little as 1 mol% of BF₃·Et₂O can effectively catalyze glycosylation reactions under the right conditions. vulcanchem.com The use of "minimally competent" Lewis acids like indium(III) bromide (InBr₃) has been shown to catalytically promote glycosylation while minimizing side products. nih.gov

| Promoter System | Typical Conditions | Outcome | Reference(s) |

| SnCl₂ / AgClO₄ | Stoichiometric | Effective activation for O-glycoside formation. | researchgate.net, tcichemicals.com |

| BF₃·Et₂O | Catalytic or Stoichiometric | Widely used, can be highly efficient. | researchgate.net, vulcanchem.com |

| Cp₂HfCl₂ / AgOTf | Stoichiometric | Activation of stable glycosyl fluorides. | researchgate.net |

| Yb(OTf)₃ | Catalytic | Promotes glycosylation with various acceptors. | researchgate.net |

| InBr₃ | Catalytic | "Minimally competent" acid, reduces side reactions. | nih.gov |

| Nafion-H | Solid Phase | Heterogeneous catalyst, simplifies purification. | researchgate.net |

Influence of Glycosyl Acceptor Structure on Reaction Outcomes

The structure and reactivity of the glycosyl acceptor play a decisive role in the outcome of a glycosylation reaction, influencing both yield and stereoselectivity. nih.govvu.nl The nucleophilicity of the acceptor's hydroxyl group is a key parameter; highly reactive acceptors can favor different mechanistic pathways compared to less reactive ones. rsc.org

Systematic studies have shown that the stereoselectivity of glycosylations can be highly dependent on acceptor nucleophilicity. rsc.org For instance, the reactivity of a carbohydrate acceptor can be tuned by altering its protecting groups. Electron-withdrawing groups (e.g., esters like benzoyl) generally decrease the nucleophilicity of nearby hydroxyl groups, "disarming" the acceptor, while electron-donating groups (e.g., ethers like benzyl) "arm" it. nih.gov In some systems, using a less reactive, disarmed acceptor can surprisingly lead to higher stereoselectivity for the desired product. nih.gov

The steric environment around the hydroxyl group also has a profound impact. Hindered secondary alcohols are generally less reactive than primary alcohols, which can affect regioselectivity in acceptors with multiple free hydroxyls. nih.gov For example, in base-promoted glycosylations with partially protected methyl glycopyranoside acceptors, a high regioselectivity towards the primary 6-OH position is often observed. nih.gov

| Acceptor Type | Key Structural Feature | Impact on Glycosylation | Reference(s) |

| Primary Alcohol | High accessibility | Generally high reactivity, favors glycosylation at this position. | nih.gov |

| Secondary Alcohol | Increased steric hindrance | Lower reactivity compared to primary alcohols. | acs.org |

| "Armed" Acceptor | Electron-donating protecting groups (e.g., benzyl (B1604629) ethers) | Increased nucleophilicity. | nih.gov |

| "Disarmed" Acceptor | Electron-withdrawing protecting groups (e.g., benzoyl esters) | Decreased nucleophilicity, can improve stereoselectivity. | nih.gov |

| Diol/Triol Systems | Multiple hydroxyl groups | Regioselectivity becomes a critical factor, often favoring the most accessible or nucleophilic OH group. | nih.gov |

Stereoselectivity Control in alpha-Glycosidic Bond Formation

Controlling the stereochemistry at the newly formed anomeric center is a central challenge in carbohydrate synthesis. The formation of an α-glycosidic bond from this compound requires conditions that favor either retention of configuration or a double inversion mechanism.

Achieving high α-selectivity often relies on avoiding neighboring group participation from a C-2 substituent, which typically leads to 1,2-trans products (β-glycosides in the glucose series). acs.org This is commonly achieved by using a non-participating protecting group, such as a benzyl ether, at the C-2 position. In these cases, the stereochemical outcome is governed by other factors, including the anomeric effect, solvent polarity, and the specific donor-acceptor-promoter combination. nih.gov

Some catalytic systems are designed to enforce a specific stereochemical outcome. For example, a phenanthroline-based catalyst has been shown to effectively promote the formation of α-1,2-cis glycosides from glycosyl bromides, operating through a proposed double SN2 inversion mechanism. nsf.gov While this specific example uses a bromide donor, the principle of using an external nucleophilic catalyst to control stereoselectivity is a relevant strategy in modern glycosylation chemistry. The interplay between the donor, acceptor, and promoter is critical; an "unmatched" pair of reactants can result in poor selectivity, whereas a "matched" pair can yield a single stereoisomer. acs.org

Utility in the Synthesis of Oligosaccharides and Glycoconjugates

The reliability of glycosyl fluorides as donors has made them instrumental in the assembly of biologically significant oligosaccharides and glycoconjugates. acs.orgnih.gov Their stability allows for their use as building blocks in multi-step syntheses where other, more labile donors might fail. researchgate.net

One notable application is in the synthesis of glycoconjugates, where carbohydrates are linked to other biomolecules or synthetic scaffolds. nih.govlew.ro For example, this compound can be a precursor in the synthesis of nucleoside analogues like glucopyranosyl-5-fluorouracil, a compound with potential anticancer activity. lew.ro The synthesis of complex glycans, such as the capsular polysaccharides of bacteria like Neisseria meningitidis, often involves the iterative coupling of oligosaccharide building blocks, a process where stable glycosyl donors are highly advantageous. nih.gov The synthesis of a series of α-(2,9)-oligosialic acids, which are components of vaccine candidates, highlights the utility of these methods in creating defined structures for immunological studies. nih.gov

Chemoenzymatic Synthetic Approaches

The integration of chemical synthesis with enzymatic catalysis, known as chemoenzymatic synthesis, leverages the unparalleled specificity of enzymes for constructing complex glycans. nih.govnih.gov this compound can serve as an excellent substrate for certain glycosyl-modifying enzymes.

Glycosyltransferases, the enzymes that naturally synthesize glycosidic bonds, typically use sugar nucleotides as donors. nih.gov However, this compound has been shown to act as a D-glucopyranosyl donor for the glycosyltransferase complex from Streptococcus mutans, leading to the formation of a high-molecular-weight D-glucan. nih.gov

A particularly powerful chemoenzymatic tool is the use of "glycosynthases," which are engineered mutant glycosidases that can synthesize a glycosidic bond but cannot hydrolyze it. These enzymes often use glycosyl fluorides as donor substrates. For example, a glycosynthase mutant of an endoglucosidase was used to condense an α-fluorolactoside donor with a phenolic acceptor to create flavonoid glycosides. nih.gov This approach combines the flexibility of chemically synthesized donors like this compound with the precise and stereoselective bond-forming ability of an enzyme, enabling the efficient construction of complex glycoconjugates that would be challenging to access through purely chemical means. nih.govnih.gov

Enzymatic Hydrolysis and Mechanistic Elucidation Involving Alpha D Glucopyranosyl Fluoride

Substrate Properties and Kinetic Parameters with Glycoside Hydrolases (GHs)

alpha-D-Glucopyranosyl fluoride (B91410) serves as a valuable substrate for a variety of glycoside hydrolases, allowing for the detailed study of their kinetic properties. Its reactivity and binding are key to understanding enzyme efficiency and specificity.

The hydrolysis of alpha-D-glucopyranosyl fluoride by several glycoside hydrolases follows Michaelis-Menten kinetics. For instance, the inverting amyloglucosidase II from Aspergillus niger hydrolyzes this compound with a catalytic rate constant (kcat) of 730 s⁻¹. theadl.comnih.gov Similarly, the retaining α-glucosidase from the same organism, Aspergillus niger, catalyzes the hydrolysis of this compound with a maximal initial rate (Vmax) of 78.5 µmol·min⁻¹·mg⁻¹. nih.gov

In contrast, the hydrolysis of this compound by other enzymes can be significantly slower. α-Glucosidases from sugar beet seed and ungerminated rice also catalyze its hydrolysis, but with catalytic efficiencies (V/K) that are only about 1-2% of that for the hydrolysis of a more typical substrate, p-nitrophenyl α-D-glucopyranoside. fao.org This highlights the variability in catalytic rates among different glycosidases when acting on this fluorinated substrate. The catalytic efficiency (V/K constant) for the Aspergillus niger α-glucosidase with this compound is 41.3, which is substantially higher than its efficiency with beta-D-glucosyl fluoride (0.0068) but lower than with p-nitrophenyl α-D-glucopyranoside (1.44, when units are aligned). nih.gov

Table 1: Kinetic Parameters for the Hydrolysis of α-D-Glucopyranosyl Fluoride by Various Glycoside Hydrolases

| Enzyme | Source | Type | kcat (s⁻¹) | Vmax (µmol·min⁻¹·mg⁻¹) | V/K |

|---|---|---|---|---|---|

| Amyloglucosidase II | Aspergillus niger | Inverting | 730 theadl.comnih.gov | - | - |

| α-Glucosidase | Aspergillus niger | Retaining | - | 78.5 nih.gov | 41.3 nih.gov |

| α-Glucosidases | Sugar beet seed, Rice | Retaining | Slow | - | ~1-2% of PNP-α-Glc fao.org |

| Trehalase | Pig kidney | Inverting | - | - | - |

Note: PNP-α-Glc refers to p-nitrophenyl α-D-glucopyranoside. Dashes indicate data not provided in the sources.

The Michaelis constant (Km), an indicator of the substrate concentration at which the reaction rate is half of Vmax, provides insight into the binding affinity of the enzyme for the substrate. For the hydrolysis of this compound by Aspergillus niger amyloglucosidase II, the Km value is 38 mM. theadl.comnih.gov This value is quite similar to the Km for the hydrolysis of 1-fluoro-D-glucopyranosyl fluoride by the same enzyme (34 mM), suggesting comparable binding affinities. theadl.comnih.gov Pig kidney trehalase also demonstrates a similar affinity for this compound, with a reported Km of 38 mM. theadl.comnih.gov

The specificity of these enzymes is further highlighted by competitive inhibition studies. For example, beta-D-glucosyl fluoride acts as a competitive inhibitor for the hydrolysis of p-nitrophenyl alpha-D-glucopyranoside by Aspergillus niger α-glucosidase. nih.gov This indicates that both the alpha- and beta-anomers of glucosyl fluoride can bind to the same active site, even though their reaction rates differ dramatically. nih.gov In some cases, high concentrations of this compound can lead to substrate inhibition, as seen with the glycosyltransferase from Streptococcus mutans, where inhibition occurs at concentrations above 30 mM. nih.gov

Table 2: Binding Affinities (Km) for α-D-Glucopyranosyl Fluoride with Glycoside Hydrolases

| Enzyme | Source | Km (mM) |

|---|---|---|

| Amyloglucosidase II | Aspergillus niger | 38 theadl.comnih.gov |

| Trehalase | Pig kidney | 38 theadl.comnih.gov |

Note: Lower Km values generally indicate higher binding affinity.

Detailed Mechanistic Investigations of Glycosidase-Catalyzed Reactions

The use of this compound has been instrumental in elucidating the detailed chemical steps of glycosidase-catalyzed reactions, confirming the fundamental mechanisms for both inverting and retaining enzymes.

Inverting glycoside hydrolases catalyze the hydrolysis of glycosidic bonds with a net inversion of the anomeric stereochemistry. For example, the hydrolysis of this compound by an inverting GH15 α-glucosidase from Aspergillus niger yields beta-D-glucopyranose. sfu.casfu.ca Kinetic isotope effect (KIE) studies and computational analyses have provided a deep understanding of this process.

Investigations into the hydrolysis of this compound by inverting enzymes like Rhizopus niveus glucoamylase and A. niger GH15 α-glucosidase are most consistent with a stepwise S_N1-type mechanism. acs.orgnih.gov This pathway involves two distinct chemical steps. acs.org The rate-determining step is the cleavage of the C-F bond, which is facilitated by hydrogen-bonding assistance from active site residues to the departing fluoride ion, rather than by a general-acid-catalyzed proton transfer. sfu.caacs.org This leads to the formation of a discrete, transient oxocarbonium ion-like intermediate, which is then attacked by a water molecule from the opposite side, resulting in the inverted product. sfu.casfu.caacs.orgnih.gov The transition states for these reactions possess significant pyranosylium ion-like character. sfu.casfu.ca

Retaining glycosidases hydrolyze glycosidic bonds while preserving the anomeric stereochemistry, meaning the hydrolysis of this compound by a retaining α-glucosidase yields alpha-D-glucose. nih.gov This is achieved through a double displacement mechanism involving two sequential S_N2-like steps.

The first step involves a nucleophilic attack by an active site carboxylate on the anomeric carbon of the substrate, displacing the fluoride leaving group and forming a covalent glycosyl-enzyme intermediate. semanticscholar.org This intermediate has the opposite (beta) configuration. In the second step, a general base-catalyzed water molecule attacks the anomeric carbon of this intermediate, displacing the enzymatic nucleophile and forming the final product with the original (alpha) stereochemistry.

The Hehre resynthesis-hydrolysis mechanism describes a fascinating capability of some glycosidases to catalyze the hydrolysis of a substrate with an anomeric configuration opposite to their usual preference, yet still produce a product with the stereochemistry typical for that enzyme family. nih.govacs.org For example, the retaining Aspergillus niger α-glucosidase, which normally acts on α-glucosides to produce α-glucose, can slowly hydrolyze beta-D-glucopyranosyl fluoride to produce alpha-D-glucose. nih.gov

This mechanism involves the enzyme binding the "wrong" anomer (e.g., β-D-glucosyl fluoride for an α-glucosidase). nih.govacs.org The enzyme then facilitates the ionization of the substrate to form a glucopyranosylium ion intermediate, identical to the one formed from the "correct" anomer. acs.org This intermediate can then be trapped by an acceptor molecule (like water or a sugar). The key is that the enzyme's active site architecture dictates the direction of the acceptor's attack, ensuring the formation of a product with the enzyme's preferred stereochemistry, regardless of the substrate's initial configuration. nih.gov

While this compound itself is typically hydrolyzed directly by α-glucosidases, the Hehre mechanism is often invoked to explain the processing of its β-anomer by the same enzymes. theadl.comnih.govnih.gov The transition states for the Hehre mechanism and direct hydrolysis are considered essentially identical, involving pyranosylium ion-like character. sfu.caacs.org

Transition State Characterization in Enzymatic Catalysis

The study of enzyme-catalyzed reactions often involves a deep dive into the fleeting moments of the transition state, a high-energy species that exists for a fraction of a second but holds the key to understanding the catalytic power of enzymes. This compound has proven to be an invaluable tool in these investigations, particularly for glycosidases, which are enzymes that cleave glycosidic bonds.

Kinetic Isotope Effect (KIE) analysis is a powerful technique used to probe the structure of transition states. By replacing an atom in the substrate with one of its heavier isotopes, scientists can measure changes in the reaction rate. These changes, or lack thereof, provide detailed information about bond breaking and bond formation in the transition state.

Further studies using secondary tritium (B154650) and primary 14C KIEs for the hydrolysis of this compound by both a retaining (sugar beet seed alpha-D-glucosidase) and an inverting (Rhizopus niveus glucoamylase) enzyme revealed that both reactions proceed through a transition state with significant oxo-carbonium ion character. nih.gov This finding indicates that the stereochemical outcome of the reaction (retention or inversion) does not necessarily dictate the structure of the transition state. nih.gov Instead, it is believed that the protein architecture provides topological control over the direction of the nucleophilic attack, thus determining the anomeric configuration of the product. nih.govnih.gov

The table below summarizes the kinetic isotope effects measured for the hydronium-ion-promoted hydrolysis of this compound in water. researchgate.net

| Isotope Position | Kinetic Isotope Effect (KIE) |

| C1-deuterium | 1.219 ± 0.021 |

| C2-deuterium | 1.099 ± 0.024 |

| C5-deuterium | 0.976 ± 0.014 |

| Anomeric carbon-13 | 1.014 ± 0.005 |

| Ring oxygen-18 | 0.991 ± 0.013 |

This data was obtained from the characterization of the transition state for the hydronium-ion-promoted hydrolysis of α-d-glucopyranosyl fluoride in water through a combination of multiple kinetic isotope effect measurements and theoretical modeling. researchgate.net

To complement experimental data from KIE analysis, computational methods like Quantum Mechanics/Molecular Mechanics (QM/MM) calculations are employed to generate detailed three-dimensional models of transition states. These models provide insights into the geometry and electronic structure of these transient species.

For the hydrolysis of this compound catalyzed by both retaining and inverting glycosidases, computational modeling based on KIE data has revealed transition state structures with significant oxo-carbonium ion character. nih.gov The glucosyl residue in the transition state adopts a flattened 4C1 conformation, and the C-1-O-5 bond order is calculated to be approximately 1.92. nih.gov This indicates a high degree of C1-O5 double bond character, which is a hallmark of an oxo-carbonium ion. Despite the different stereochemical outcomes of the retaining and inverting enzymes, their transition state models are remarkably similar, further supporting the idea that the enzyme's active site architecture, rather than the transition state structure itself, dictates the anomeric configuration of the product. nih.gov

The conformation of the glycosyl moiety within the enzyme's active site is a critical factor in catalysis. For glycosidases, it is generally accepted that the substrate binds in a distorted conformation that resembles the transition state.

In the case of the hydrolysis of this compound, the modeled transition state for both retaining and inverting enzymes shows the D-glucosyl residue in a flattened 4C1 conformation. nih.gov This distortion from the ground state chair conformation helps to lower the activation energy of the reaction by pre-positioning the substrate for catalysis. The similarity in the transition state conformation for enzymes with different stereochemical outcomes suggests that the conformational pathway of the glycosyl moiety during the reaction is largely independent of the final product configuration. nih.gov

Glycosyltransferase Activity and Transglycosylation Reactions

This compound can also serve as a donor substrate for glycosyltransferases, enzymes that catalyze the transfer of a glycosyl group from a donor to an acceptor molecule.

A glycosyltransferase complex from Streptococcus mutans has been shown to utilize this compound as a D-glucopyranosyl donor to synthesize a high molecular weight D-glucan, with the release of fluoride ion. nih.gov The rate of this reaction can be monitored by measuring the fluoride ion concentration. Interestingly, the reaction is inhibited by high concentrations of the substrate (greater than 30 mM) but is not affected by the product, fluoride ion. nih.gov Certain monosaccharides, such as 2-amino-2-deoxy-D-glucose, D-mannitol, and 3-deoxy-D-ribo-hexose, showed little inhibition of the reaction. nih.gov However, sugars like maltose, isomaltose, isomaltotriose, and D-fructose stimulated the release of fluoride, suggesting they may act as acceptors in transglycosylation reactions. nih.gov

Furthermore, this compound has been identified as a potent inhibitor of alpha-glucan phosphorylase from rabbit muscle, acting competitively with respect to glucose 1-phosphate. nih.gov This inhibition is highly specific and suggests that the inhibitor binds to the glucose 1-phosphate site of the enzyme. nih.gov

The table below summarizes the kinetic parameters for the hydrolysis of various substrates by Aspergillus niger alpha-D-glucosidase. nih.gov

| Substrate | Maximal Initial Rate (V) (μmol·min⁻¹·mg⁻¹) | V/K Constant |

| beta-D-Glucopyranosyl fluoride | 0.27 | 0.0068 |

| p-Nitrophenyl alpha-D-glucopyranoside | 0.75 | 1.44 |

| This compound | 78.5 | 41.3 |

This data demonstrates that while Aspergillus niger alpha-D-glucosidase can hydrolyze beta-D-glucopyranosyl fluoride, it does so at a much slower rate compared to its preferred alpha-anomeric substrates. nih.gov

Alpha D Glucopyranosyl Fluoride As a Mechanistic Probe and Inhibitor in Enzymology

Probing Glycosidase Active Site Architecture and Catalytic Residues

The use of alpha-D-glucopyranosyl fluoride (B91410) and its analogs has been instrumental in elucidating the intricacies of glycosidase active sites. These compounds can act as mechanism-based reagents, allowing for the trapping and identification of key enzymatic intermediates and residues.

A key application of alpha-D-glucopyranosyl fluoride derivatives is in the trapping of the covalent glycosyl-enzyme intermediate, a fleeting species in the normal catalytic cycle of retaining glycosidases. The introduction of a fluorine atom at the C5 position of the sugar ring, as in 5-fluoro-alpha-D-glucopyranosyl fluoride (5FαGlcF), dramatically slows down the hydrolysis of this intermediate, enabling its accumulation and subsequent study. nih.govportlandpress.comnih.gov

For instance, incubation of Aspergillus niger alpha-glucosidase, a Family 31 glycosidase, with 5FαGlcF leads to the formation of a stable 5-fluoroglycosyl-enzyme intermediate. nih.govportlandpress.comnih.gov This trapped intermediate can be detected and characterized using techniques such as electrospray ionization mass spectrometry (ESI-MS). ubc.ca A similar strategy has been employed with 5-fluoro-alpha-D-galactosyl fluoride to trap an intermediate on green coffee bean alpha-galactosidase. ubc.ca This approach of using 2-deoxy-2-fluoro-D-glycosyl fluorides represents a general method for trapping covalent glycosyl-enzyme intermediates, thereby providing a snapshot of the enzyme in action. researchgate.net

The stable glycosyl-enzyme intermediate formed with fluorinated sugar analogs serves as a powerful tool for identifying the catalytic nucleophile within the enzyme's active site. Once the intermediate is trapped, the enzyme can be subjected to proteolytic digestion. The resulting peptides are then analyzed, typically by liquid chromatography coupled with mass spectrometry (LC-MS/MS), to pinpoint the specific amino acid residue that has formed a covalent bond with the fluorinated sugar. nih.govportlandpress.comnih.gov

In the case of Aspergillus niger alpha-glucosidase, this methodology led to the unequivocal identification of Asp-224 as the catalytic nucleophile. nih.govportlandpress.comnih.gov The labeled peptide, after fragmentation analysis, revealed the sequence WYDMSE, with the 5-fluoroglucopyranosyl moiety attached to the aspartic acid residue. nih.govportlandpress.com Similarly, for the green coffee bean alpha-galactosidase, the catalytic nucleophile was identified as Asp145. ubc.ca These precise identifications are crucial for understanding the catalytic mechanism at a molecular level and for guiding further studies, such as site-directed mutagenesis, to confirm the role of these residues.

Studies on Enzyme Inhibition by this compound

This compound and its derivatives are not only valuable as mechanistic probes but also as potent and specific inhibitors of glycosidases. Their inhibitory properties have been extensively characterized, revealing a range of inhibition mechanisms.

The interaction of this compound with glycosidases can lead to both reversible and what appears to be irreversible inhibition. Reversible inhibition is often competitive, where the inhibitor vies with the natural substrate for binding to the active site. nih.govnih.gov

In some instances, this compound can exhibit a behavior that mimics active-site-directed irreversible inhibition. nih.gov For example, with the retaining alpha-glucosidase from yeast, 1-fluoro-D-glucopyranosyl fluoride acts as a substrate but also demonstrates this "insidious mimicry." nih.gov This phenomenon is tentatively attributed to either the formation of a very stable, non-covalent complex or the fluoroglucosyl-enzyme intermediate promoting the enzyme's precipitation. nih.gov

True irreversible inhibition by glycosyl fluorides is less common but has been achieved with specifically designed analogs. For example, C-(α-d-glucopyranosyl)-phenyldiazomethanes have been shown to act as irreversible inhibitors of α-glucosidase from Saccharomyces cerevisiae. nih.gov These compounds, while structurally distinct from simple glycosyl fluorides, highlight the potential for developing irreversible inhibitors based on a glucopyranosyl scaffold.

This compound and its analogs have been demonstrated to be effective competitive inhibitors of various glycosidases. This type of inhibition occurs when the inhibitor binds to the active site of the enzyme, preventing the binding of the substrate. The inhibitory potency is typically quantified by the inhibition constant (Ki).

Studies on dextransucrase from Leuconostoc mesenteroides B-512F have shown that while this compound itself has a Km of 26 mM, its derivatives can act as competitive inhibitors. nih.gov For example, 2-deoxy-2-fluoro-alpha-D-glucopyranosyl fluoride, 3-deoxy-3-fluoro-alpha-D-glucopyranosyl fluoride, and 3-deoxy-3-thio-alpha-D-glucopyranosyl fluoride are competitive inhibitors with Ki values of 63 mM, 93 mM, and 53 mM, respectively. nih.gov

Similarly, this compound is a potent competitive inhibitor of alpha-glucan phosphorylase from rabbit muscle, with respect to the substrate glucose 1-phosphate. nih.gov The dissociation constants for the enzyme-inhibitor and enzyme-polysaccharide-inhibitor complexes were determined to be 0.43 mM and 0.20 mM, respectively, for the muscle enzyme. nih.gov

Table 1: Competitive Inhibition of Glycosidases by this compound and its Analogs

| Enzyme | Inhibitor | Substrate Analog | Ki (mM) |

|---|---|---|---|

| Dextransucrase | 2-deoxy-2-fluoro-alpha-D-glucopyranosyl fluoride | Sucrose | 63 |

| Dextransucrase | 3-deoxy-3-fluoro-alpha-D-glucopyranosyl fluoride | Sucrose | 93 |

| Dextransucrase | 3-deoxy-3-thio-alpha-D-glucopyranosyl fluoride | Sucrose | 53 |

| alpha-Glucan Phosphorylase | This compound | Glucose 1-phosphate | 0.43 |

As mentioned, certain glycosyl fluorides can exhibit a behavior that closely resembles active-site-directed irreversible inhibition, without forming a permanent covalent bond. This "mimicry" is a nuanced aspect of their inhibitory profile. With the retaining alpha-glucosidase from yeast, 1-fluoro-D-glucopyranosyl fluoride leads to a time-dependent loss of activity that is not easily reversible, a hallmark of irreversible inhibition. nih.gov

However, this is thought to arise not from a true covalent modification of the enzyme by the inhibitor, but rather from the properties of the enzyme-inhibitor complex. nih.gov One proposed explanation is the formation of an unusually stable non-covalent complex that dissociates very slowly. nih.gov An alternative hypothesis is that the formation of the fluoroglucosyl-enzyme intermediate alters the enzyme's conformation in such a way that it becomes prone to aggregation and precipitation, thus removing active enzyme from the solution. nih.gov This highlights the complex nature of enzyme-inhibitor interactions and the subtleties that can lead to potent inhibition that is not strictly irreversible in a chemical sense but is functionally so.

Investigation of Allosteric Regulation and Enzyme Modulation

This compound has proven to be a valuable tool for investigating the intricacies of allosteric regulation and enzyme modulation, particularly in the context of alpha-glucan phosphorylases. Research into its effects on these enzymes has provided significant insights into their kinetic behavior and the influence of allosteric effectors.

A notable study demonstrated that this compound is a potent inhibitor of alpha-glucan phosphorylase b from rabbit muscle, while its inhibitory effect on the enzyme from potato tubers is considerably weaker. nih.gov The inhibition by this compound is highly specific. In the direction of polysaccharide synthesis, it acts as a competitive inhibitor with respect to glucose 1-phosphate and a noncompetitive inhibitor concerning the polysaccharide substrate. nih.gov Conversely, during the reverse reaction, it exhibits competitive inhibition with respect to inorganic phosphate (B84403) (Pi). nih.gov These findings suggest that this compound binds to the glucose 1-phosphate site on the enzyme, effectively occupying the subsites for both the glucosyl and phosphate portions of the natural substrate, without directly interfering with the polysaccharide binding site. nih.gov

Of particular significance to allosteric regulation is the interaction between this compound and the allosteric activator, adenosine (B11128) monophosphate (AMP). It has been observed that glucosyl fluoride functions as a noncompetitive inhibitor with respect to AMP. nih.gov Interestingly, in the presence of this compound, high concentrations of AMP lead to an inhibitory effect on the activity of the muscle enzyme. nih.gov This highlights the compound's utility in probing the complex interplay between substrate binding and allosteric activation.

The differential inhibition observed between the rabbit muscle and potato tuber enzymes underscores the structural and regulatory distinctions between these homologous enzymes. The dissociation constants for the enzyme-inhibitor and enzyme-polysaccharide-inhibitor complexes have been determined, quantifying the strength of these interactions. nih.gov

| Enzyme Source | Complex | Dissociation Constant (mM) |

| Rabbit Muscle Phosphorylase b | Enzyme-Inhibitor | 0.43 |

| Enzyme-Polysaccharide-Inhibitor | 0.20 | |

| Potato Tuber Phosphorylase | Enzyme-Inhibitor | 24 |

| Enzyme-Polysaccharide-Inhibitor | 23 |

The data clearly indicates a much higher affinity of the rabbit muscle enzyme for this compound compared to the potato enzyme. These detailed kinetic findings showcase the role of this compound not just as a simple inhibitor, but as a sophisticated probe for dissecting the mechanisms of enzyme modulation and allosteric control.

Future Directions and Emerging Research Avenues in Alpha D Glucopyranosyl Fluoride Studies

Development of Next-Generation Fluorinated Carbohydrate Probes

The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the C-F bond, make fluorinated carbohydrates, including alpha-D-glucopyranosyl fluoride (B91410) derivatives, exceptional candidates for the development of advanced molecular probes. nih.gov These probes are instrumental in unraveling complex biological processes.

Future research is increasingly focused on designing and synthesizing novel fluorinated carbohydrate probes with enhanced specificity and functionality. A significant area of application for these probes is in medical imaging, particularly Positron Emission Tomography (PET). nih.gov While 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) is a widely used PET tracer for cancer diagnosis, its non-specific accumulation can lead to false positives. nih.govresearchgate.net This has spurred the development of more targeted glucose-based dual imaging probes for PET and fluorescence (Fl) imaging, aiming for higher selectivity to glucose transporters like GLUT1. researchgate.net

Another critical application is the design of mechanism-based inhibitors for glycosidases, enzymes that play crucial roles in various physiological and pathological processes. nih.govresearchgate.net 2-Deoxy-2-fluoro-D-glycosyl fluorides, for instance, act as mechanism-based inactivators by trapping a covalent glycosyl-enzyme intermediate, effectively inhibiting the enzyme. researchgate.net The specificity of these inhibitors can be tuned by altering the stereochemistry and protecting groups on the sugar ring, allowing for the targeted inhibition of specific glycosidases. researchgate.net Research in this area is moving towards creating highly selective inhibitors for therapeutic applications and for studying the function of individual glycosidases in complex biological systems.

Furthermore, the favorable NMR properties of the ¹⁹F nucleus are being exploited to investigate protein-carbohydrate interactions at a molecular level. nih.govnih.gov Alpha-D-glucopyranosyl fluoride and its analogs are used to probe the binding sites of carbohydrate-binding proteins, providing valuable insights into the forces that govern molecular recognition.

| Probe Type | Example Compound/Class | Application | Key Research Focus |

| PET Imaging Probes | 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) based analogs | Cancer diagnosis and metabolic imaging | Improving selectivity for specific glucose transporters (e.g., GLUT1) to reduce false positives. nih.govresearchgate.net |

| Mechanism-Based Inhibitors | 2-Deoxy-2-fluoro-D-glycosyl fluorides | Glycosidase inhibition for therapeutic and research purposes | Enhancing specificity for target enzymes and understanding inhibition mechanisms. researchgate.netacs.org |

| Probes for Molecular Recognition | Fluorinated glucopyranosyl derivatives | Studying protein-carbohydrate interactions via ¹⁹F NMR | Elucidating the structural basis of binding and molecular recognition. nih.govnih.gov |

Interdisciplinary Approaches Integrating Synthetic, Enzymatic, and Computational Studies

The complexity of carbohydrate chemistry and biology necessitates a multidisciplinary approach. The synergy between synthetic chemistry, enzymology, and computational modeling is proving to be a powerful strategy for advancing our understanding and application of this compound.

From a synthetic perspective, chemists are continually developing more efficient and stereoselective methods for the synthesis of this compound and its derivatives. nih.govacs.org This includes the use of various fluorinating reagents and building block strategies to introduce fluorine at specific positions on the sugar ring. nih.gov

Enzymatic studies provide crucial insights into how these fluorinated sugars interact with biological systems. For example, this compound has been shown to be a potent inhibitor of α-glucan phosphorylase, with detailed kinetic studies revealing its competitive inhibition with respect to glucose 1-phosphate. nih.gov Such studies are vital for understanding the mechanism of action and for the rational design of more effective inhibitors. The interaction of fluorinated glycosides with various glucosidases has been extensively studied, revealing how the position of the fluorine atom affects substrate binding and catalysis. nih.gov

Computational studies, including quantum mechanical/molecular mechanical (QM/MM) modeling, are becoming increasingly important for understanding the reaction mechanisms of glycosylation and enzyme inhibition at an atomic level. acs.org These computational models can predict the transition states of enzymatic reactions and explain the stereoselectivity observed in glycosylation reactions involving glycosyl fluorides. researcher.life This integrated approach allows researchers to design experiments, interpret results, and develop new hypotheses, accelerating the pace of discovery in glycoscience.

| Discipline | Contribution to this compound Research |

| Synthetic Chemistry | Development of novel and efficient methods for the synthesis of fluorinated carbohydrates. nih.govacs.org |

| Enzymology | Characterization of the interactions between fluorinated sugars and enzymes, including inhibition kinetics and mechanisms. nih.govnih.gov |

| Computational Chemistry | Modeling of reaction mechanisms and transition states to understand stereoselectivity and enzyme-inhibitor interactions. acs.orgresearcher.life |

Exploration of Novel Glycosylation Catalysts and Enzyme Engineering Strategies

The formation of glycosidic bonds is a central challenge in carbohydrate chemistry. Alpha-D-glucopyranosyl fluorides are attractive glycosyl donors due to their stability and ease of handling. nih.govnih.gov However, their activation for glycosylation often requires harsh conditions. Consequently, a major area of research is the development of novel, mild, and efficient catalysts for glycosylation reactions using glycosyl fluorides.

Recent breakthroughs include the development of new catalytic systems that can activate even "disarmed" (less reactive) glycosyl fluorides. For example, a combination of germanium(II) chloride-dioxane complex and silver tetrafluoroborate (B81430) (GeCl₂·dioxane–AgBF₄) has been shown to be an effective catalyst for the activation of glycosyl fluorides at room temperature. acs.org Another significant advancement is the use of low concentrations of boron trifluoride etherate (BF₃·Et₂O) as a catalyst, which was previously thought to be ineffective for disarmed glycosyl fluorides without additives. acs.orgnih.gov Boron-based catalysts are also emerging as powerful tools for stereoselective glycosylation. nih.gov

In addition to chemical catalysts, enzyme engineering offers a promising avenue for the synthesis of complex carbohydrates. Glycosynthases, which are engineered glycosidases that can synthesize glycosides but not hydrolyze them, have been successfully used with this compound as a donor to create oligosaccharides. dntb.gov.ua This approach allows for the highly stereoselective and efficient synthesis of specific glycosidic linkages under mild conditions. Future research in this area will likely focus on expanding the repertoire of glycosynthases and other engineered enzymes to accept a wider range of fluorinated sugar donors and acceptors, enabling the synthesis of a diverse array of complex glycans. A patent has also been filed for a method of producing glycosyl fluorides in genetically modified cells, highlighting the move towards biocatalytic production. google.com

| Catalyst/Strategy | Description | Advantages |

| GeCl₂·dioxane–AgBF₄ | A catalytic system for the reversible activation of the anomeric C-F bond. acs.org | Operates at room temperature with a broad substrate scope. acs.org |

| BF₃·Et₂O (catalytic) | Low concentrations effectively catalyze glycosylation with both armed and disarmed glycosyl fluorides. acs.orgnih.gov | High efficiency with low catalyst loading, avoiding the need for additives. acs.orgnih.gov |

| Boron Catalysts | Utilizes glycosyl fluoride donors and silyl (B83357) ether acceptors for stereoselective glycosylation. nih.gov | Experimentally simple, rapid reactions at room temperature, and applicable to a wide range of glycosylation patterns. nih.gov |

| Glycosynthases | Engineered glycosidases that catalyze the formation of glycosidic bonds using activated sugar donors like this compound. dntb.gov.ua | High stereoselectivity and efficiency under mild, aqueous conditions. dntb.gov.ua |

Q & A

Q. Characterization :

- NMR/HRMS : Anomeric configuration (α/β) is confirmed by <sup>1</sup>H/<sup>13</sup>C NMR coupling constants (e.g., JH1,H2 ~3–4 Hz for α-configuration). HRESI-MS validates molecular weight (e.g., m/z 777.2241 for acetylated derivatives ).

Advanced: How is X-ray crystallography used to study this compound in enzyme mechanisms?

Q. Answer :

- Trapping Covalent Intermediates : Mutant enzymes (e.g., E328Q amylosucrase) are co-crystallized with this compound. Soaking experiments allow substrate binding, enabling visualization of glucosyl-enzyme intermediates at ~1.8–2.0 Å resolution .

- Key Insights :

Advanced: How does this compound act as a mechanistic probe for glycoside hydrolases?

Q. Answer :

- Mechanism-Based Inhibition :

- Kinetic Isotope Effects (KIE) : <sup>18</sup>O-labeled water or <sup>2</sup>H-substituted substrates quantify transition-state stabilization .

Advanced: What are the applications of this compound in antioxidant research?

Q. Answer :

- Radioprotective Agent Synthesis :

- Alpha-D-glucopyranosyl groups are conjugated to antioxidants like 2,5,7,8-tetramethylchroman-6-ol (TMG) via enzymatic transglycosylation.

- Methodology : Alpha-glucosidase catalyzes glycosyl transfer from sucrose or fluoride derivatives to TMG, enhancing solubility and bioavailability .

- Validation :

- Antioxidant activity is measured via DPPH/ABTS assays, with IC50 values compared to unmodified compounds .

Advanced: How are fluorinated carbohydrate analogs used in structural biology?

Q. Answer :

- <sup>19</sup>F NMR Probes :

- Fluorine’s high NMR sensitivity allows real-time monitoring of enzyme-substrate interactions (e.g., binding to amylosucrase active sites) .

- Chemical shift perturbations reveal conformational changes during catalysis .

- Cryo-EM Applications : Fluorinated substrates improve contrast in time-resolved cryo-EM studies of glycosyltransferases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.